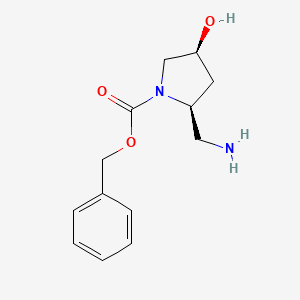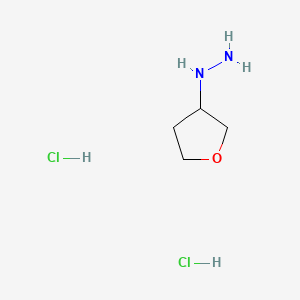
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O and a molecular weight of 175.06 g/mol . This compound is known for its potential therapeutic and industrial applications. It is commonly used as a reagent in organic synthesis and as a building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride typically involves the reaction of tetrahydrofuran with hydrazine in the presence of hydrochloric acid . The reaction conditions often include maintaining an inert atmosphere and a temperature range of 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Tetrahydrofuran-3-yl)hydrazine hydrochloride: Similar in structure but with different chloride content.
Hydrazine derivatives: Compounds like phenylhydrazine and methylhydrazine share similar functional groups but differ in their chemical properties and applications.
Uniqueness
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
oxolan-3-ylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-6-4-1-2-7-3-4;;/h4,6H,1-3,5H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLCZLKTRQROTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676976 |
Source


|
| Record name | (Oxolan-3-yl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211514-64-5 |
Source


|
| Record name | (Oxolan-3-yl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does (tetrahydrofuran-3-yl)hydrazine dihydrochloride react with 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile?
A1: this compound reacts with 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile through a cycloaddition reaction. [, ] This reaction results in the formation of a pyrazole ring, specifically 4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine. The reaction can yield a racemic mixture, which can be further separated into individual enantiomers using chiral chromatography. []
Q2: What is the significance of the chiral center in the product formed?
A2: The reaction of this compound with 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile creates a chiral center at the substituted carbon atom of the tetrahydrofuran ring. [] This chirality is significant because it can lead to different biological activities for each enantiomer. The research demonstrates the successful separation of these enantiomers, which is crucial for studying their individual properties and potential applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
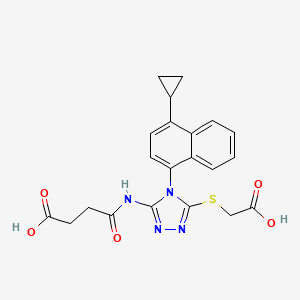
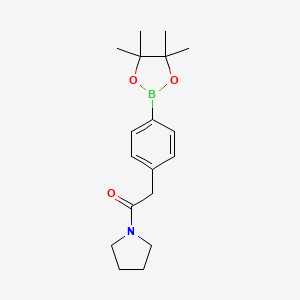
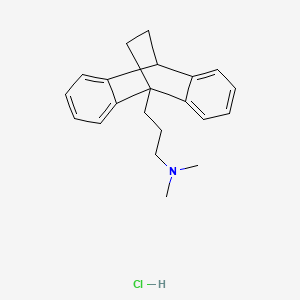

![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B580407.png)
![6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B580409.png)

![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)

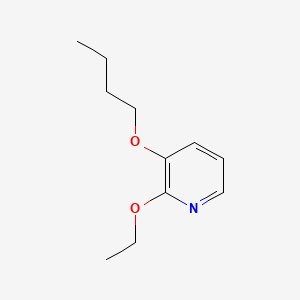
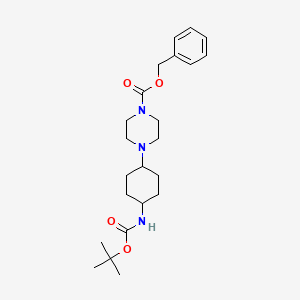
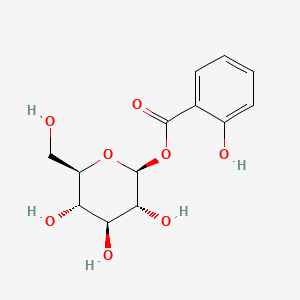
![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)
